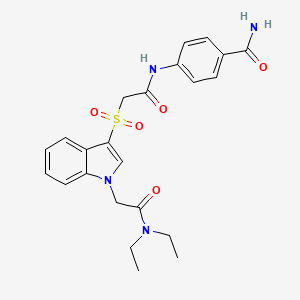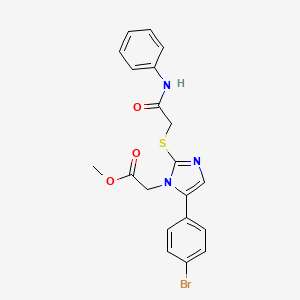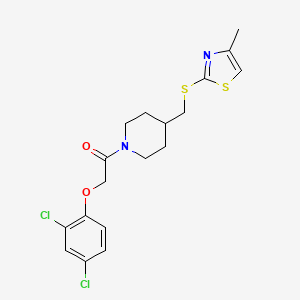![molecular formula C15H16FN3O3 B2809256 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate CAS No. 1240747-81-2](/img/structure/B2809256.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate and related compounds are primarily utilized in chemical synthesis and drug development. Notably, compounds with similar structures have been synthesized for various applications including the development of potential antibacterial agents and antitumor drugs.
Synthesis of Biologically Active Molecules : The compound's structural components, particularly the fluorine-containing groups, are recognized as pharmacophores used in the synthesis of new biologically active molecules, which have demonstrated promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
Antitumor Properties : Certain analogs have shown potent antitumor properties in vitro and in vivo, highlighting the significance of structural modifications, like fluorine atom substitution, to enhance the molecule's biological activity. These modifications are aimed at overcoming the limitations posed by drug lipophilicity and enhancing metabolic stability (Bradshaw et al., 2002).
Solid-Phase Synthesis : The compound and its derivatives are also used in solid-phase synthesis, a method that allows for the systematic and efficient construction of complex molecules. This method has been applied to synthesize substituted 2-aminomethylbenzimidazoles, which have various applications, including drug discovery (Kilburn, Lau, & Jones, 2000).
Protective Groups in Synthesis
The use of protective groups is a key strategy in synthetic chemistry, particularly in the synthesis of sensitive molecules like glycopeptides.
- Use of Fluorobenzoyl Protective Groups : Fluorobenzoyl groups are utilized as protective groups in carbohydrate and glycopeptide synthesis. Their incorporation has been found to suppress undesirable side reactions like β-elimination, highlighting their importance in maintaining the integrity of sensitive molecules during synthesis (Sjölin & Kihlberg, 2001).
Fluorescence Studies and Probing
The study of fluorescence and its applications in various scientific fields, including biology and molecular medicine, often involves compounds similar to [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate.
- Dual Fluorescence Effects : Certain compounds from the thiadiazole group exhibit dual fluorescence effects, which can be correlated with specific molecular aggregation phenomena. These effects are significant for the development of fluorescence probes, which are extensively used in biological and molecular medicine research (Budziak et al., 2019).
Propriétés
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-3-4-11(12(18)7-10)14(21)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXIKASFFWSVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)

![2-((4-allyl-5-(3-chlorobenzo[b]thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2809181.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)
![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)
![N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2809188.png)
![3,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2809191.png)


![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)
![N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate](/img/structure/B2809196.png)